(2-Phenylcyclopropyl)methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. This compound consists of a cyclopropyl ring attached to a phenyl group and a methanamine moiety, making it a valuable building block for synthesizing more complex molecules. Its potential therapeutic effects, particularly as a serotonin receptor agonist, have made it a subject of interest in neuropharmacology and drug development.
The compound is classified under the category of amines and is specifically known for its hydrochloride salt form. Its chemical identifier is 90874-42-3, and it is often utilized in both academic and industrial research settings. The synthesis of (2-Phenylcyclopropyl)methanamine hydrochloride typically involves cyclopropanation reactions followed by amination processes.
The synthesis of (2-Phenylcyclopropyl)methanamine hydrochloride can be achieved through several methods, primarily involving the cyclopropanation of suitable precursors followed by amination. One common approach includes the reaction of phenylcyclopropane with methanamine under controlled conditions to yield the desired product.
The molecular structure of (2-Phenylcyclopropyl)methanamine hydrochloride features:
The compound's molecular formula is , with a molecular weight of approximately 187.67 g/mol. The InChI representation is InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-,10+;/m0./s1 .
(2-Phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for (2-Phenylcyclopropyl)methanamine hydrochloride primarily involves its interaction with serotonin receptors, specifically acting as an agonist at the 5-HT2C receptor. This interaction modulates various physiological processes such as mood regulation and cognitive functions. Research indicates that this compound can influence neurotransmitter systems, contributing to its potential therapeutic effects in treating mood disorders and other neurological conditions .
(2-Phenylcyclopropyl)methanamine hydrochloride is typically presented as a white crystalline solid. Its solubility profile indicates good solubility in water due to its hydrochloride form.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or oxidative environments. Its melting point and boiling point are not extensively documented but are expected to align with similar compounds in its class.
(2-Phenylcyclopropyl)methanamine hydrochloride has diverse applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2